3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate
Overview
Description
3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate is a synthetic steroid compound with the molecular formula C24H36O4 and a molecular weight of 388.54 . This compound is known for its structural similarity to naturally occurring steroids and is used in various scientific and industrial applications.
Preparation Methods
The preparation of 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate involves several synthetic routes. One common method includes the use of a compound progestin as a starting material. The synthesis typically involves multiple steps, including hydroxylation and acetylation reactions under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain endocrine disorders.
Industry: The compound is used in the production of pharmaceuticals and as a research chemical in various industrial processes
Mechanism of Action
The mechanism of action of 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate involves its interaction with steroid hormone receptors. It binds to specific receptors in target cells, modulating gene expression and influencing various physiological processes. The molecular targets and pathways involved include the glucocorticoid receptor and the mineralocorticoid receptor pathways .
Comparison with Similar Compounds
3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one: Lacks the acetate group, resulting in different pharmacokinetic properties.
3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-propionate: Has a propionate group instead of an acetate group, affecting its metabolic stability and activity
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h5,14,17-20,22,26H,6-13H2,1-4H3/t14-,17+,18-,19+,20+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZWBGZACPSUNY-MDXUQPGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)COC(=O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)COC(=O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922385 | |
Record name | 3-Hydroxy-16-methyl-20-oxopregn-5-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-09-7 | |
Record name | (3β,16α)-21-(Acetyloxy)-3-hydroxy-16-methylpregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-16-methyl-20-oxopregn-5-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3β,21-dihydroxy-16α-methylpregn-5-en-20-one 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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